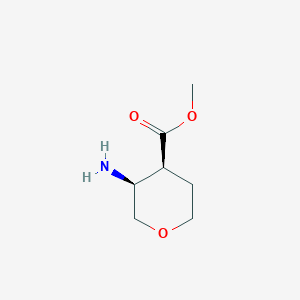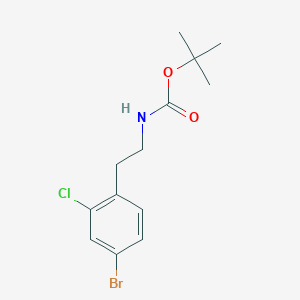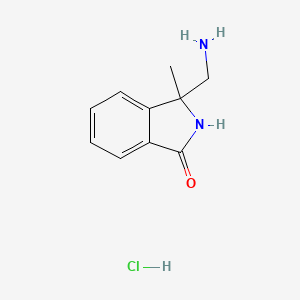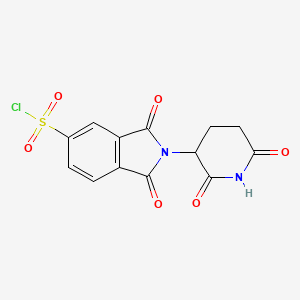
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its role in the development of various therapeutic agents, particularly those targeting specific proteins and pathways involved in disease processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions, including reduction and sulfonylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are crucial to achieving the desired purity levels, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the intermediate stages can be reduced to an amine group using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications in medicinal chemistry .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of small-molecule inhibitors targeting specific proteins involved in cancer and other diseases.
Biological Research: The compound is employed in studies investigating protein degradation pathways, particularly those involving cereblon (CRBN) and GSPT1 proteins.
Pharmaceutical Development: It serves as a building block for the synthesis of various therapeutic agents, including those used in the treatment of multiple myeloma and other cancers.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as cereblon (CRBN) and GSPT1 proteins. By modulating the activity of these proteins, the compound can influence various cellular pathways, leading to the degradation of target proteins and the suppression of disease-related processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A related compound with similar structural features and applications in medicinal chemistry.
Lenalidomide: Another derivative with enhanced potency and reduced toxicity compared to thalidomide.
Pomalidomide: A third-generation derivative with improved efficacy in the treatment of multiple myeloma.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride stands out due to its specific sulfonyl chloride group, which allows for unique substitution reactions and the formation of diverse derivatives. This structural feature enhances its versatility in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C13H9ClN2O6S |
|---|---|
Molecular Weight |
356.74 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClN2O6S/c14-23(21,22)6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) |
InChI Key |
BUYYYDYZKHIROD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


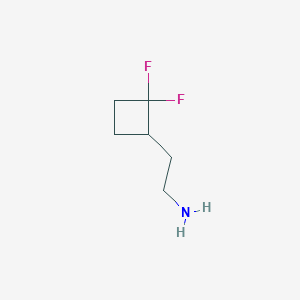
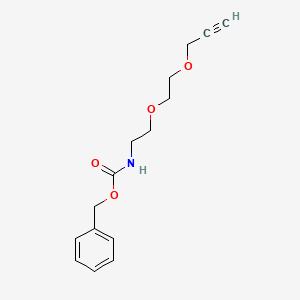

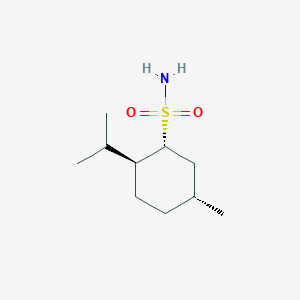
![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
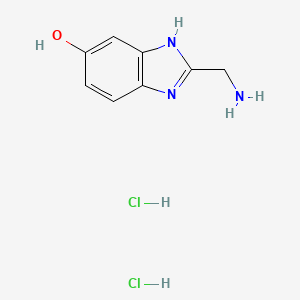
![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
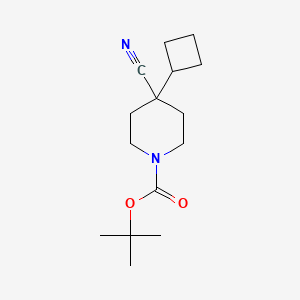
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)
